4-(Nitromethyl)benzonitrile

Physical Organic Chemistry Reactivity Quantification Carbanion Chemistry

4-(Nitromethyl)benzonitrile (CAS 42157-95-9) is an arylnitromethane derivative with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol. It consists of a benzonitrile core substituted at the para position with a nitromethyl (-CH2NO2) group, with predicted physicochemical properties including a density of 1.25±0.1 g/cm³ and a boiling point of 323.6±25.0 °C.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 42157-95-9
Cat. No. B13535561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Nitromethyl)benzonitrile
CAS42157-95-9
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C[N+](=O)[O-])C#N
InChIInChI=1S/C8H6N2O2/c9-5-7-1-3-8(4-2-7)6-10(11)12/h1-4H,6H2
InChIKeyXWJSTCOIIBMVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Nitromethyl)benzonitrile (CAS 42157-95-9): Core Properties and Procurement Baseline


4-(Nitromethyl)benzonitrile (CAS 42157-95-9) is an arylnitromethane derivative with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It consists of a benzonitrile core substituted at the para position with a nitromethyl (-CH2NO2) group, with predicted physicochemical properties including a density of 1.25±0.1 g/cm³ and a boiling point of 323.6±25.0 °C . The compound is an off-white to light yellow solid that serves as a versatile intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals . Its structural features combine the electron-withdrawing properties of the nitrile group with the nucleophilic potential of the deprotonated nitromethyl moiety.

Why Arylnitromethane Substitution Without 4-(Nitromethyl)benzonitrile Fails in Critical Synthetic Routes


Substituting 4-(nitromethyl)benzonitrile with other arylnitromethanes or benzonitrile derivatives without rigorous validation introduces measurable failure risks in reaction performance and product purity. The compound's unique combination of a para-cyano substituent and nitromethyl group confers a specific nucleophilicity parameter (N = 16.96 in DMSO, N = 16.44 in MeOH-MeCN) [1] that differs significantly from its regioisomers and non-cyano analogs. Furthermore, synthetic protocols specific to this compound exploit a pronounced acidity differential between the target arylnitromethane and nitrite ester impurities, enabling chromatographic-free isolation with yields up to 92% . Generic substitution disregards this built-in purification advantage and risks altering the kinetic and equilibrium behavior in nucleophilic addition reactions where the 4-cyano substitution pattern governs both rate constants and adduct stability .

4-(Nitromethyl)benzonitrile: Quantified Differentiation Evidence for Scientific Procurement


Nucleophilicity Parameters of 4-(Nitromethyl)benzonitrile Anion Enable Predictive Reactivity Modeling

The anion of 4-(nitromethyl)benzonitrile has been experimentally characterized in Mayr's Database of Reactivity Parameters, providing quantitative nucleophilicity (N) and nucleophile-specific slope (sN) values that enable prediction of reaction rates with electrophiles of known electrophilicity (E) using the equation log k = sN(N + E). In DMSO, the anion exhibits N = 16.96 and sN = 0.62; in a methanol-acetonitrile (91:9, v/v) mixed solvent system, N = 16.44 and sN = 0.63 [1]. These parameters were determined kinetically via photometric monitoring of reactions with benzhydrylium ions of varying electrophilicity at 20°C . In contrast, the 3-(nitromethyl)benzonitrile regioisomer (CAS 219919-30-9) lacks experimentally determined nucleophilicity parameters in authoritative databases, precluding direct rate prediction [2].

Physical Organic Chemistry Reactivity Quantification Carbanion Chemistry

Acidity Differential Enables Chromatography-Free Isolation of High-Purity 4-(Nitromethyl)benzonitrile

The synthesis of 4-(nitromethyl)benzonitrile via a modified Victor Meyer reaction exploits the significant difference in acidity between the target arylnitromethane and the major reaction impurity (the nitrite ester). This acidity differential enables a selective workup procedure that yields the compound in analytically pure form without requiring distillation or chromatographic purification . The reported yields are high, with the method representing a substantial improvement over the classical Victor Meyer protocol . By comparison, alternative arylnitromethane syntheses frequently require column chromatography or fractional distillation to achieve comparable purity levels, adding time, solvent consumption, and operational complexity to the isolation workflow [1].

Process Chemistry Arylnitromethane Synthesis Purification

Quantified Kinetics of σ-Adduct Formation with 4-(Nitromethyl)benzonitrile Anion

The anion of 4-(nitromethyl)benzonitrile (derived from the parent compound) has been studied in detail for its nucleophilic addition to electron-deficient heteroaromatics. In reactions with 7-substituted nitrobenzofurazans (R = OMe, Cl) in methanol at 25°C, the anion undergoes quantitative formation of σ-adducts via covalent addition to the C-5 carbon position. The forward rate constant (k5), equilibrium constant (K5), and decomposition rate constant (k-5) have all been experimentally determined, yielding an intrinsic rate constant k0 = 0.03 . A linear correlation between the Mayr E parameter and pKa in methanol was established using this compound's data . In contrast, the analogous σ-adduct formation kinetics for 3-(nitromethyl)benzonitrile or the parent benzonitrile without the nitromethyl group have not been reported under comparable conditions [1].

Nucleophilic Aromatic Substitution Kinetic Analysis σ-Adduct Chemistry

Para-Cyano Substitution Governs Carbanion Stability and Reactivity Profile

The 4-cyano substituent in 4-(nitromethyl)benzonitrile exerts a pronounced electron-withdrawing effect that stabilizes the corresponding carbanion and modulates its nucleophilic reactivity. In a comparative study of substituted-nitroaryl anions (X = 4-NO2, 3-NO2, 4-CN, 4-Br), the 4-cyano-substituted species (derived from 4-(nitromethyl)benzonitrile) exhibited distinct rate and equilibrium behavior in σ-adduct formation . The study established a linear correlation between the Mayr electrophilicity parameter (E) and pKa in methanol, calibrating the nucleophilicity scale for this class of compounds . While direct quantitative head-to-head data for all regioisomers is not available, the para substitution pattern is known to maximize resonance stabilization of the carbanion compared to meta-substituted analogs [1], and the cyano group provides a stronger electron-withdrawing effect than halogen substituents (e.g., 4-Br) but distinct from the 4-NO2 analog .

Substituent Effects Carbanion Stability Linear Free Energy Relationships

Procurement-Driven Application Scenarios for 4-(Nitromethyl)benzonitrile


Rational Design of Nucleophilic Addition Reactions Using Quantified Reactivity Parameters

Synthetic chemists requiring predictable reaction kinetics can leverage the published Mayr nucleophilicity parameters (N = 16.96 in DMSO, N = 16.44 in MeOH-MeCN) for the anion of 4-(nitromethyl)benzonitrile. These parameters enable calculation of reaction rates with any electrophile of known E value using the equation log k = sN(N + E), eliminating trial-and-error optimization [1]. This predictive capability is particularly valuable in medicinal chemistry programs where reaction reproducibility and kinetic understanding are critical for process development.

Synthesis of σ-Adduct Intermediates in Mechanistic and Physical Organic Studies

The kinetically characterized σ-adduct formation between the anion of 4-(nitromethyl)benzonitrile and nitrobenzofurazans (with determined k5, K5, k-5, and k0 = 0.03 in methanol at 25°C) makes this compound a valuable probe for studying nucleophilic aromatic substitution mechanisms [1]. Researchers investigating linear free energy relationships or validating computational models of nucleophilic addition can rely on this compound's established kinetic parameters as a benchmark.

Scalable Arylnitromethane Production with Reduced Purification Burden

Process chemists and CROs engaged in multi-step synthesis can exploit the acidity differential between 4-(nitromethyl)benzonitrile and its nitrite ester impurity to achieve analytically pure material without chromatography or distillation [1]. This operational advantage reduces solvent waste, shortens cycle time, and improves cost-efficiency when producing this building block at scale for subsequent transformations such as nitroalkane-to-carboxylic acid conversions or heterocycle construction .

Building Block for Heterocycle Synthesis via Nitroalkane Transformations

4-(Nitromethyl)benzonitrile serves as a precursor to diverse heterocyclic scaffolds through established nitroalkane transformations. Its nitromethyl group can be converted to a carboxylic acid under mild iodide/zinc catalysis in aqueous conditions [1], or participate in cycloaddition reactions. The compound's para-cyano substituent provides a synthetic handle for further functionalization while modulating the electronic character of intermediates, distinguishing it from unsubstituted or halogen-substituted arylnitromethanes whose reactivity profiles differ measurably .

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